Ethyl 4-(2-aminopropan-2-yl)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(2-aminopropan-2-yl)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)9-5-7-10(8-6-9)12(2,3)13/h5-8H,4,13H2,1-3H3 |
InChI Key |
TUFXEXOVFXWCSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)(C)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethyl 4 2 Aminopropan 2 Yl Benzoate
Established Synthetic Routes for the Benzoyl Ester Core
The formation of the ethyl benzoate (B1203000) scaffold is a foundational step in the synthesis of the target molecule. This is typically achieved through two primary, well-established chemical transformations: the direct esterification of a benzoic acid precursor or the chemical reduction of a nitro-substituted ester.
Esterification of Substituted Benzoic Acids
The most direct route to the ethyl benzoate core is the Fischer-Speier esterification. byjus.com This reaction involves treating a substituted benzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quora.comprepchem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, water is often removed, or a large excess of the alcohol is used as the solvent. byjus.comresearchgate.net
This method can be applied to various benzoic acid precursors. For instance, 4-nitrobenzoic acid can be esterified to yield Ethyl 4-nitrobenzoate (B1230335), which serves as a key intermediate for subsequent reduction. scirp.orggoogle.com Alternatively, 4-aminobenzoic acid can be directly esterified, though the amino group may require protection depending on the reaction conditions. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate this reaction, reducing reaction times and often increasing yields compared to conventional heating methods. researchgate.netcibtech.org
Table 1: Comparison of Esterification Conditions for Benzoic Acid Derivatives
| Starting Material | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Ethanol (Absolute) | H₂SO₄ (conc.) | Reflux, 4 hours | ~90% | prepchem.com |
| 4-Nitrobenzoic Acid | Ethanol | H-Zeolite Catalysts | 80°C, 6 hours | Up to 67% | scirp.orgscirp.org |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ (cat.) | Microwave, 130°C, 15 min | Good | researchgate.netusm.my |
Reduction of Nitrobenzoate Precursors
A common and highly effective strategy for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. unacademy.com In the context of Ethyl 4-(2-aminopropan-2-yl)benzoate synthesis, the precursor Ethyl 4-nitrobenzoate is reduced to form Ethyl 4-aminobenzoate (B8803810). This transformation can be accomplished through several reliable methods.
Catalytic hydrogenation is a widely used method, employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. commonorganicchemistry.com This method is often preferred for its high efficiency and clean reaction profile. commonorganicchemistry.comresearchgate.net
Alternatively, chemical reduction methods offer excellent chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups like esters. organic-chemistry.orgresearchgate.net Common reagents for this include metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl). unacademy.comcommonorganicchemistry.com Another mild and selective method involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution, which effectively reduces aromatic nitro compounds to their corresponding amines in high yield. orgsyn.org
Table 2: Selected Methods for the Reduction of Ethyl 4-nitrobenzoate
| Reagents/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|
| H₂ / Pd/C | Ethanol | Standard method, high efficiency. | commonorganicchemistry.com |
| Indium / NH₄Cl | Ethanol/Water | High chemoselectivity, mild conditions. | orgsyn.org |
| Fe / HCl or Acetic Acid | Acidic Water/Ethanol | Cost-effective, widely used industrially. | commonorganicchemistry.com |
| SnCl₂ | Ethanol | Mild reduction, tolerates other functional groups. | commonorganicchemistry.com |
Approaches for Introducing the 2-aminopropan-2-yl Moiety
The introduction of the 2-aminopropan-2-yl group onto the benzene (B151609) ring is a critical step that forms the final carbon-nitrogen framework of the target molecule. This is typically accomplished on a precursor that already contains the ethyl benzoate structure.
Alkylation Strategies for Amine Formation
Direct alkylation of the amino group of Ethyl 4-aminobenzoate is not a feasible route to introduce the bulky 2-propan-2-yl group. Instead, the synthesis generally involves the formation of a carbon-carbon bond at the para-position of the benzoate ring, followed by conversion to the amine.
A key strategy for forming tertiary amines is the Ritter reaction. organicreactions.orgwikipedia.orgchemistry-reaction.com This reaction involves treating a substrate capable of forming a stable carbocation with a nitrile in the presence of a strong acid. wikipedia.orgopenochem.org For the synthesis of this compound, a suitable precursor would be Ethyl 4-(2-hydroxypropan-2-yl)benzoate. This tertiary alcohol, upon treatment with a strong acid like sulfuric acid, generates a stable tertiary carbocation at the 2-propyl position. This carbocation is then trapped by a nitrile (e.g., hydrogen cyanide or acetonitrile). The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield the N-substituted amide, which can then be hydrolyzed to the primary amine. wikipedia.orgchemistry-reaction.com This method is particularly effective for creating amines on a tertiary carbon center. organicreactions.org
Amine Functionalization of Propane (B168953) Derivatives
This approach focuses on modifying a pre-existing propane or propene substituent on the ethyl benzoate ring. For example, starting with Ethyl 4-(prop-1-en-2-yl)benzoate, the double bond can be functionalized to introduce the amino group.
One pathway involves the acid-catalyzed hydration of the alkene to form the tertiary alcohol, Ethyl 4-(2-hydroxypropan-2-yl)benzoate, which can then be converted to the amine via the Ritter reaction as described previously. chemistry-reaction.comopenochem.org
Another advanced method involves the direct amination of a C-H bond at a tertiary carbon center. rsc.org Recent developments in organic synthesis have shown that a tertiary C-H bond can be directly converted to a C-N bond using specific oxidation systems. For instance, a Ritter-type amination can be achieved using an oxidant like iodic acid (HIO₃) in the presence of N-hydroxyphthalimide (NHPI) to functionalize a tertiary C-H bond with a nitrile, which is then converted to the amine. rsc.org This represents a more direct and atom-economical approach to installing the required amino group.
Synthesis of Analogues and Derivatives of this compound
The core structure of this compound can be readily modified to produce a wide range of analogues and derivatives. These modifications can be made at the ester group, the amino group, or the aromatic ring.
Modification of the Ester Group : The ethyl ester can be changed by performing the initial esterification with different alcohols (e.g., methanol, propanol, or more complex alcohols), a process known as alcoholysis. ucla.edu Alternatively, the ethyl ester of the final product can be transesterified under acidic or basic conditions with another alcohol. For example, reacting Ethyl 4-aminobenzoate with poly(tetrahydrofuran) can produce a polymer-linked aminobenzoate diester. google.com
Derivatization of the Amino Group : The primary amine offers a reactive site for various functionalizations. It can undergo N-alkylation with alkyl halides to produce secondary or tertiary amines. wikipedia.orglibretexts.org It can also react with aldehydes or ketones to form Schiff bases (imines), which are versatile intermediates themselves. mdpi.com For example, 4-aminobenzoic acid derivatives are often condensed with various aromatic aldehydes to synthesize a library of Schiff base analogues. mdpi.com
Substitution on the Aromatic Ring : Further functional groups can be introduced onto the benzene ring. Electrophilic aromatic substitution reactions can be performed on the benzoate precursor, though the directing effects of the existing substituents must be considered. The synthesis of compounds like Ethyl-4-fluoro-3-nitro benzoate demonstrates how halogen and additional nitro groups can be incorporated into the core structure. researchgate.netusm.my
Table 3: Examples of Synthetic Derivatives of Aminobenzoates
| Derivative Type | Synthetic Method | Example Product | Reference |
|---|---|---|---|
| Ester Modification | Derivatization with a complex alcohol | 4-aminobenzoic acid 2-(diethylamino)ethyl ester | nih.govacs.orgacs.org |
| Amine Functionalization | Condensation with an aldehyde | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | mdpi.com |
| Ring Substitution | Esterification of a pre-substituted acid | Ethyl-4-fluoro-3-nitro benzoate | researchgate.netusm.my |
| Amine Functionalization | Reaction with cyanamide | Ethyl 4-guanidinobenzoate | mdpi.com |
Modifications on the Ethyl Ester Group
The ethyl ester functionality of this compound is a prime site for chemical transformation, allowing for the synthesis of a variety of derivatives with modified polarity, reactivity, and potential for further conjugation. Key modifications include hydrolysis, transesterification, amidation, and reduction.
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2-aminopropan-2-yl)benzoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. researchgate.net Conversely, base-promoted hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which can then be neutralized to afford the free carboxylic acid. researchgate.netrsc.org
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This method is particularly useful for introducing longer or more complex alkyl or aryl groups, thereby altering the lipophilicity and other physicochemical properties of the molecule. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol byproduct.
Amide Formation: The ethyl ester can be converted into a wide range of amides through aminolysis, which involves heating the ester with ammonia, a primary amine, or a secondary amine. This reaction is fundamental in peptide synthesis and for introducing diverse functional groups. The reactivity of the amine nucleophile plays a crucial role in the reaction rate. For less reactive amines, the corresponding carboxylic acid can be activated using coupling agents to facilitate amide bond formation.
Reduction: The ester group can be reduced to a primary alcohol, [4-(2-aminopropan-2-yl)phenyl]methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH4). Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for ester reduction. researchgate.net Careful selection of the reducing agent is necessary to avoid the reduction of other functional groups present in the molecule.
Table 1: Representative Modifications of the Ethyl Ester Group
| Reaction | Reagents and Conditions | Product |
| Hydrolysis (Acidic) | HCl (aq), heat | 4-(2-aminopropan-2-yl)benzoic acid |
| Hydrolysis (Basic) | NaOH (aq), heat, then H3O+ | 4-(2-aminopropan-2-yl)benzoic acid |
| Transesterification | R'OH, H+ or R'O- | Alkyl 4-(2-aminopropan-2-yl)benzoate |
| Amidation | R'R''NH, heat | N,N-dialkyl-4-(2-aminopropan-2-yl)benzamide |
| Reduction | 1. LiAlH4, THF; 2. H2O | [4-(2-aminopropan-2-yl)phenyl]methanol |
Substitutions and Transformations on the Benzoate Ring System
The aromatic benzoate ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can significantly influence the electronic properties and biological activity of the molecule. The directing effects of the existing substituents, the activating para-aminoalkyl group and the deactivating meta-directing ethyl ester group, govern the regioselectivity of these reactions. The strong activating effect of the amino group directs incoming electrophiles primarily to the ortho position (positions 3 and 5).
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further reduced to an amino group, which in turn can be diazotized to introduce a wide range of other functionalities.
Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring using an appropriate halogenating agent, often in the presence of a Lewis acid catalyst. The position of halogenation is directed by the activating aminoalkyl group.
Sulfonation: The introduction of a sulfonic acid group can be accomplished by treatment with fuming sulfuric acid. This modification significantly increases the water solubility of the compound.
Table 2: Electrophilic Aromatic Substitution on the Benzoate Ring
| Reaction | Reagents and Conditions | Major Product(s) |
| Nitration | HNO3, H2SO4 | Ethyl 3-nitro-4-(2-aminopropan-2-yl)benzoate |
| Bromination | Br2, FeBr3 | Ethyl 3-bromo-4-(2-aminopropan-2-yl)benzoate |
| Sulfonation | SO3, H2SO4 | Ethyl 3-sulfo-4-(2-aminopropan-2-yl)benzoate |
Diversification of the Aminopropane Chain
The primary amino group of the aminopropane chain is a key site for derivatization, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
N-Alkylation and N-Acylation: The primary amine can be readily alkylated using alkyl halides or acylated using acyl chlorides or anhydrides to yield secondary and tertiary amines, or amides, respectively. These reactions allow for the systematic modification of the steric and electronic environment around the nitrogen atom.
Reductive Amination: This powerful reaction allows for the introduction of alkyl groups to the primary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent. rsc.orguokerbala.edu.iq A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. rsc.org This method provides a versatile route to a wide range of secondary and tertiary amines.
Table 3: Modifications of the Aminopropane Chain
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | R-X (alkyl halide), base | Secondary or Tertiary Amine |
| N-Acylation | RCOCl or (RCO)2O | Amide |
| Reductive Amination | R'COR'', NaBH3CN or NaBH(OAc)3 | Secondary or Tertiary Amine |
Formation of Heterocyclic Conjugates
The inherent functionalities of this compound, namely the aromatic amine and the ester group, can serve as synthons for the construction of various heterocyclic ring systems. These transformations often lead to compounds with significant biological and pharmacological properties.
Benzodiazepines: Benzodiazepines are a class of seven-membered heterocyclic compounds. Derivatives of this compound can potentially be utilized in the synthesis of benzodiazepine (B76468) analogues. For instance, after modification of the ester group to an appropriate functional group, the aromatic amine could undergo condensation reactions with suitable bifunctional reagents to form the diazepine (B8756704) ring. The synthesis of 1,5-benzodiazepines, for example, often involves the condensation of an o-phenylenediamine (B120857) with a ketone. repec.org
Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The amino group of this compound can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. The specific reaction pathway and the resulting substitution pattern on the pyrimidine ring would depend on the nature of the diketone and the reaction conditions. The synthesis of pyrimidines is a cornerstone of medicinal chemistry due to their presence in numerous biologically active molecules. researchgate.net
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of derivatives of this compound aims to reduce the environmental impact of chemical processes. Key strategies include the use of alternative energy sources, solvent-free reactions, and biocatalysis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of heterocyclic compounds, such as imidazolidines from 2-aminobenzothiazole (B30445) derivatives, has been successfully achieved using microwave assistance. researchgate.netuokerbala.edu.iq This technology could be applied to various derivatization reactions of this compound, such as amide formation and heterocycle synthesis.
Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable solvent, is a core principle of green chemistry. nih.gov One-pot, solvent-free syntheses of complex molecules, such as 2'-aminobenzothiazolo-arylmethyl-2-naphthols, have been developed, demonstrating the feasibility and benefits of this approach. nih.gov Such methodologies could be adapted for the synthesis of derivatives of the target compound, reducing waste and simplifying purification procedures.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comscilit.com For instance, biocatalytic methods are being explored for the production of aminobenzoic acid and its derivatives, offering a sustainable alternative to traditional chemical synthesis. researchgate.netmdpi.com The enzymatic modification of the ester or amino group of this compound could provide highly selective and environmentally friendly routes to novel derivatives.
Advanced Structural Elucidation and Analytical Research Techniques
Spectroscopic Characterization in Research
Spectroscopy is indispensable for elucidating the molecular structure of Ethyl 4-(2-aminopropan-2-yl)benzoate, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete structural map of the compound.
Based on the structure of this compound, a predictable pattern of signals is expected in its NMR spectra. The ¹H NMR spectrum would confirm the presence of all distinct proton environments, from the ethyl ester group to the aromatic ring and the aminopropan-2-yl moiety. The integration of these signals would correspond to the number of protons in each environment.
Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, confirming the carbon backbone of the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum.
Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Ar-H (ortho to -COOEt) |
| ~7.45 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₂NH₂) |
| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.60 | Singlet | 2H | -NH₂ |
| ~1.55 | Singlet | 6H | -C(CH₃ )₂NH₂ |
| ~1.38 | Triplet | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | C =O (Ester) |
| ~152.0 | Ar-C (ipso, attached to -C(CH₃)₂NH₂) |
| ~129.5 | Ar-C H (ortho to -COOEt) |
| ~128.0 | Ar-C (ipso, attached to -COOEt) |
| ~125.0 | Ar-C H (ortho to -C(CH₃)₂NH₂) |
| ~60.8 | -O-C H₂-CH₃ |
| ~50.5 | -C (CH₃)₂NH₂ |
| ~30.0 | -C(C H₃)₂NH₂ |
| ~14.3 | -O-CH₂-C H₃ |
Mass Spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization. pharmacy180.com For this compound (C₁₂H₁₇NO₂), the molecular weight is approximately 207.27 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 207. The molecule would then undergo predictable fragmentation, breaking at its weakest bonds to form stable daughter ions. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy radical. pharmacy180.com For this specific compound, cleavage of the C-C bond alpha to the nitrogen atom is also a likely and diagnostically useful fragmentation pathway.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula of Loss |
| 207 | [M]⁺ | - |
| 192 | [M - CH₃]⁺ | Methyl Radical (•CH₃) |
| 162 | [M - OCH₂CH₃]⁺ | Ethoxy Radical (•OCH₂CH₃) |
| 146 | [M - COOCH₂CH₃]⁺ | Carboethoxy Radical (•COOCH₂CH₃) |
| 135 | [M - C₂H₄ - CO]⁺ | Ethylene + Carbon Monoxide |
| 118 | [H₂NC(CH₃)₂C₆H₄]⁺ | Carbonyl group and ethoxy radical |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nist.gov
The presence of the primary amine (-NH₂) group would be indicated by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹. The C-O single bond stretches of the ester group will appear in the 1100-1300 cm⁻¹ region, while aromatic C=C bond vibrations will be seen around 1600 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic |
| ~1720 | C=O Stretch | Ester |
| ~1610 | C=C Stretch | Aromatic |
| ~1600 | N-H Bend | Primary Amine |
| 1300 - 1100 | C-O Stretch | Ester |
| ~850 | C-H Bend | Aromatic (para-substituted) |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatography is essential for separating the target compound from impurities and for performing accurate quantitative analysis. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for assessing the purity of non-volatile or thermally sensitive compounds like this compound.
A reversed-phase HPLC method is typically employed, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. Due to the basic nature of the amino group, the mobile phase often includes a buffer or pH modifier (e.g., formic acid or triethylamine) to ensure good peak symmetry and reproducible retention times. Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring strongly absorbs light (e.g., ~254 nm). This technique allows for the separation and quantification of the main compound as well as any related substances or degradation products. longdom.org
Typical HPLC/UPLC Parameters for Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient elution |
| Flow Rate | 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC) |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis. However, primary amines can exhibit poor peak shape and interact with the stationary phase. fao.org
To overcome these issues, derivatization of the amine group (e.g., through acylation or silylation) is often performed prior to GC analysis. This process replaces the active hydrogens on the nitrogen atom, reducing polarity and improving the compound's thermal stability and chromatographic behavior. A capillary column with a non-polar or medium-polarity stationary phase would be used, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the peak.
Hypothetical GC Parameters for Analysis
| Parameter | Description |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | FID or MS |
| Detector Temperature | 280 °C |
| Derivatization | Potentially required (e.g., silylation with BSTFA) |
Capillary Electrophoresis (CE) for Physicochemical Properties
Currently, there is no publicly available research detailing the use of capillary electrophoresis for the determination of the physicochemical properties of this compound.
X-ray Crystallography for Solid-State Structure Determination
As of now, the solid-state structure of this compound has not been determined by X-ray crystallography, and therefore, its crystallographic data are not available in the existing scientific literature.
Structure Activity Relationship Sar Studies of Ethyl 4 2 Aminopropan 2 Yl Benzoate Derivatives
Elucidating the Role of the Ethyl Ester in Biological Interactions
The ethyl ester moiety in Ethyl 4-(2-aminopropan-2-yl)benzoate is a pivotal functional group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Esters are frequently incorporated into drug candidates to function as prodrugs. In this capacity, the relatively lipophilic ester can enhance membrane permeability and oral bioavailability. Once absorbed into the bloodstream or target tissue, the ester is often hydrolyzed by esterase enzymes to release the corresponding carboxylic acid, which may be the more active form of the molecule.
Research into bioisosteres of ethyl esters in other biologically active compounds has demonstrated the importance of this group. For instance, studies on analogues of HZ-166, a modulator of GABA-A receptors, showed that replacing the ethyl ester with other functional groups could reduce metabolic liabilities and improve bioavailability, ultimately enhancing anticonvulsant efficacy. nih.gov This highlights that while the ester can be beneficial, its metabolic stability is a key consideration. Modifications to the ester, such as replacing the ethyl group with other alkyl or cyclic groups, can be used to fine-tune these properties.
Table 1: Hypothetical Impact of Ester Modification on Biological Parameters
| Derivative | Modification | Expected Change in Lipophilicity | Potential Impact on Activity |
|---|---|---|---|
| 1 | Ethyl Ester (Parent) | Baseline | Baseline activity |
| 2 | Methyl Ester | Decrease | May alter binding affinity and hydrolysis rate |
| 3 | Isopropyl Ester | Increase | Increased steric hindrance, may affect fit |
| 4 | Carboxylic Acid | Significant Decrease | Potential increase in potency if it is the active form |
Investigating the Impact of the 2-aminopropan-2-yl Group on Biological Modulations
The 2-aminopropan-2-yl group features a primary amine attached to a quaternary carbon, a structural motif that imparts specific properties to the molecule. Amines are fundamental functional groups in a vast array of biologically active compounds, largely due to the lone pair of electrons on the nitrogen atom which allows them to act as both bases and nucleophiles. nih.gov In a physiological environment, the primary amine is typically protonated, forming a positively charged ammonium (B1175870) ion. This charge is critical for forming strong ionic bonds or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the active site of enzymes or receptors.
The gem-dimethyl substitution on the alpha-carbon provides significant steric bulk around the amino group. This steric hindrance can serve several purposes:
It can lock the molecule into a specific conformation, which may be more favorable for binding to a target.
It can provide selectivity by preventing the molecule from fitting into the binding sites of off-target proteins.
It can shield the amine from metabolic enzymes, potentially increasing the compound's half-life.
Studies on structurally related compounds, such as 2-substituted 2-aminopropane-1,3-diols, have shown that the stereochemistry at the quaternary carbon can be essential for potent immunosuppressive activity. nih.gov This suggests that the three-dimensional arrangement of the substituents attached to this carbon is crucial for precise molecular recognition by its biological target.
Influence of Aromatic Ring Substituents on Derivative Activity
The benzene (B151609) ring is not merely a scaffold but an active participant in molecular interactions, and its electronic properties can be modulated by adding substituents. The influence of a substituent on the reactivity of the benzene ring is determined by a combination of inductive and resonance effects. libretexts.orglibretexts.org
Inductive Effects : These are transmitted through sigma bonds. Electronegative atoms (like halogens or oxygen) pull electron density away from the ring, deactivating it towards electrophilic attack. Alkyl groups, conversely, are weakly electron-donating. libretexts.org
Resonance Effects : These occur when a substituent has a lone pair of electrons or a pi-system that can conjugate with the aromatic ring, allowing for the delocalization of pi-electrons. Groups like hydroxyl (-OH) and amino (-NH2) are strong electron-donating groups by resonance, which activates the ring. libretexts.org In contrast, groups like nitro (-NO2) and carbonyl (-COR) are electron-withdrawing by resonance, deactivating the ring. libretexts.orglibretexts.org
Substituents not only affect the electron density of the ring but also direct the position of further interactions. Electron-donating groups are typically ortho-, para-directing, while electron-withdrawing groups are meta-directing. libretexts.org In the context of SAR, adding substituents to the aromatic ring of this compound can drastically alter its binding affinity and biological activity. For example, adding an electron-withdrawing group could enhance interactions with an electron-rich region of a binding pocket, while a bulky substituent could introduce steric clashes that reduce activity. Research on other aromatic compounds has shown that the position of substitution is critical; in some series of ketamine esters, 2- and 3-substituted derivatives were found to be more active than their 4-substituted counterparts. mdpi.com
Table 2: Predicted Influence of Aromatic Ring Substituents on Activity
| Derivative | Substituent (Position) | Electronic Effect | Predicted Impact on Activity |
|---|---|---|---|
| Parent | -H | Neutral | Baseline |
| 5 | 3-Chloro (-Cl) | Inductively Withdrawing | May enhance or decrease activity depending on target |
| 6 | 3-Methyl (-CH3) | Inductively Donating | May improve activity through favorable steric/lipophilic interactions |
| 7 | 3-Methoxy (-OCH3) | Resonance Donating, Inductively Withdrawing | Potential for enhanced hydrogen bonding and altered electronics |
| 8 | 3-Nitro (-NO2) | Resonance and Inductively Withdrawing | Strong electronic perturbation, likely to significantly alter activity |
Conformational Analysis and its Correlation with Biological Outcomes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. For a flexible molecule like this compound, which has several rotatable single bonds, it can exist in numerous conformations. However, it is widely accepted that a molecule must adopt a specific "bioactive conformation" to bind optimally to its biological target.
The key rotatable bonds in this molecule are:
The bond connecting the aromatic ring to the 2-aminopropan-2-yl group.
The bonds within the ethyl ester group.
Conformational analysis aims to identify the low-energy, stable conformations of the molecule and correlate them with biological activity. The steric bulk of the gem-dimethyl groups on the 2-aminopropan-2-yl moiety likely imposes significant restrictions on the rotation around the bond connecting it to the phenyl ring. This restriction may pre-organize the molecule into a limited set of conformations, reducing the entropic penalty upon binding to a receptor.
Furthermore, intramolecular hydrogen bonding, for instance between the amine and the ester's carbonyl oxygen, could further stabilize a particular folded conformation. Computational chemistry techniques, such as molecular mechanics and quantum mechanics, are invaluable tools for predicting the preferred conformations and understanding the energy barriers between them. By comparing the conformational preferences of highly active derivatives with those of inactive ones, researchers can build a pharmacophore model that defines the essential 3D arrangement of functional groups required for the desired biological outcome.
Exploratory Biological and Pharmacological Research of Ethyl 4 2 Aminopropan 2 Yl Benzoate Derivatives in Vitro and Preclinical Models
In Vitro Enzyme Inhibition Studies
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of ethyl 4-(2-aminopropan-2-yl)benzoate have been investigated for their inhibitory activity against several important enzyme systems.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. While direct studies on this compound derivatives are limited, research on structurally related 2-aminobenzamide-type HDAC inhibitors provides valuable insights. nih.govebi.ac.uk These compounds typically feature a zinc-binding group, a linker, and a surface recognition domain. It is hypothesized that derivatives of this compound could be designed to interact with the active site of HDACs, with the aminobenzoic acid moiety serving as a scaffold for the attachment of appropriate zinc-binding and surface-interacting groups.
Furthermore, studies on 4-(2-aminoethyl) phenol (B47542) derivatives have demonstrated significant HDAC inhibitory activity. nih.gov These findings suggest that the aminobenzoic acid scaffold, present in this compound, is a viable starting point for the development of novel HDAC inhibitors. Molecular docking studies of these related compounds have shown effective interaction with the active site pocket of HDAC3 through mechanisms such as π-stacking, coordination with the zinc ion, and hydrogen bonding with catalytic residues. nih.gov
| Compound Class | Target HDAC Isoform(s) | Key Structural Features | Observed In Vitro Activity |
|---|---|---|---|
| 2-Aminobenzamide Derivatives | Class I and II HDACs | Zinc-binding group, arylmethyl surface recognition domain | Inhibition of cancer cell growth, reduction of tumor volume in xenograft models. nih.gov |
| 4-(2-Aminoethyl) Phenol Derivatives | HDAC3 | Phenolic hydroxyl, aminoethyl side chain | Significant percentage of HDAC inhibition compared to solvent control. nih.gov |
Sphingosine (B13886) kinase 1 (SphK1) is a lipid kinase that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and inflammation. Elevated SphK1 activity is implicated in various cancers, making it an attractive therapeutic target. Research into SphK inhibitors has revealed that a phenyl ring with an alkyl chain is a critical structural feature for activity. plos.org This aligns with the core structure of this compound.
Studies on selective SphK2 inhibitors, such as those with rigid aliphatic tails, have further elucidated the structure-activity relationships for this class of enzymes. nih.govresearchgate.net Molecular modeling suggests that a "J"-shaped binding pocket accommodates the sphingosine substrate, and inhibitors can be designed to mimic this interaction. researchgate.net Derivatives of this compound could potentially be modified to fit this binding pocket, with the aminopropanyl group and the benzoate (B1203000) ester providing anchor points for further chemical elaboration. The development of potent and selective SphK inhibitors often involves the introduction of bulky, lipophilic groups to occupy specific pockets within the enzyme's active site. researchgate.net
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. A study on 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxy-carbonyl)amino]benzoates, which bear a structural resemblance to derivatives of the target compound, demonstrated their ability to inhibit both AChE and BuChE. mdpi.com The carbamate (B1207046) moiety in these compounds is thought to interact with the serine residue in the active site of the cholinesterase enzymes. mdpi.com While these derivatives were found to be weaker inhibitors than the clinically used drug rivastigmine, they showed greater potency for AChE over BuChE. mdpi.com This suggests that the 4-aminobenzoate (B8803810) scaffold can be a useful template for designing selective cholinesterase inhibitors.
| Compound Series | Target Enzyme(s) | Observed IC50 Values | Selectivity |
|---|---|---|---|
| 3-(Dialkylamino)-2-hydroxypropyl 4-[(alkoxy-carbonyl)amino]benzoates | AChE and BuChE | Range of inhibitory concentrations observed. | Greater potency for AChE over BuChE. mdpi.com |
The broad biological activity of aminobenzoic acid derivatives suggests that they may interact with a variety of other enzyme systems. For instance, some aminobenzoic acid derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov Further research is needed to systematically screen derivatives of this compound against a wider panel of enzymes to fully elucidate their pharmacological profile.
Receptor Binding and Modulation in Non-Human Systems
Beyond direct enzyme inhibition, the therapeutic effects of small molecules can be mediated through their interaction with cellular receptors. Research on structurally related 2-aminobenzothiazole (B30445) derivatives has shown that these compounds can bind to and modulate the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ). mdpi.commdpi.comresearchgate.net PPAR-γ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, and its agonists are used in the treatment of type 2 diabetes. Molecular docking studies have indicated that these derivatives can fit within the ligand-binding domain of PPAR-γ. mdpi.com This suggests that derivatives of this compound, which share the aminobenzoic acid substructure, could also be explored for their potential to interact with nuclear receptors and other receptor families.
Cellular Pathway Modulation Studies (e.g., NF-κB, ISRE in cell lines)
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with numerous diseases, including cancer and inflammatory disorders. Studies on pterostilbene (B91288) derivatives, which share some structural similarities with aminobenzoic acid compounds, have demonstrated their ability to suppress the NF-κB signaling pathway. mdpi.com This suppression is thought to occur through the inhibition of the nuclear translocation of NF-κB. mdpi.com
While direct evidence for the modulation of the NF-κB pathway by this compound derivatives is not yet available, the anti-inflammatory properties observed in some aminobenzoic acid derivatives suggest that this is a plausible mechanism of action. researchgate.net Further investigation into the effects of these compounds on key inflammatory pathways, such as NF-κB and the interferon-stimulated response element (ISRE) pathway, in various cell lines is warranted to understand their full therapeutic potential.
Anticonvulsant Properties in Preclinical Models
A comprehensive review of published research revealed no studies focused on the anticonvulsant properties of this compound derivatives in preclinical models. While the broader class of aminobenzoic acid derivatives has been explored for various pharmacological activities, specific research into the anticonvulsant potential of compounds derived from this compound has not been reported. Consequently, no data on their efficacy in preclinical models of epilepsy or seizures is available. For instance, a study on 4-amino-N-(2-ethylphenyl)benzamide, a structurally related compound, did show anticonvulsant activity, but it is not a direct derivative of this compound. nih.gov
Computational and Theoretical Chemistry in the Study of Ethyl 4 2 Aminopropan 2 Yl Benzoate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding potential drug-target interactions.
In a typical molecular docking study involving Ethyl 4-(2-aminopropan-2-yl)benzoate, the 3D structure of the compound would be computationally fitted into the binding site of a specific biological target, such as an enzyme or a receptor. The simulation calculates the binding affinity, which is an estimate of the strength of the interaction, and reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, studies on structurally related ester compounds have used docking to elucidate binding modes with targets like human serum albumin or various enzymes. researchgate.netresearchgate.net
The results of such simulations can identify key amino acid residues involved in the binding and predict the biological activity of the compound. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent derivatives.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity | -8.2 kcal/mol | TYR 84, SER 122 | Hydrogen Bond |
| Dissociation Constant (Ki) | 0.85 µM | PHE 210, LEU 214 | Hydrophobic |
| RMSD | 1.5 Å | ASP 121 | Ionic Interaction |
Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used method to determine the optimized geometry (bond lengths and angles) and electronic characteristics of a molecule. For this compound, DFT calculations could be used to compute properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ability of the molecule to participate in charge transfer interactions. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density topology obtained from DFT calculations. QTAIM helps to characterize the nature of chemical bonds and non-covalent interactions within the molecule, such as intramolecular hydrogen bonds, providing a rigorous definition of the atomic and bonding properties.
Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Electron Affinity | 1.1 eV |
| Ionization Potential | 6.4 eV |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the stability of ligand-receptor complexes.
For this compound, MD simulations could be used to explore its conformational landscape in a solvent, identifying the most stable three-dimensional shapes (conformers) the molecule can adopt. When studying its interaction with a protein target, an MD simulation would be initiated from the best-docked pose. The simulation would reveal the stability of the binding, fluctuations of the ligand within the binding site, and the dynamic network of interactions that hold the complex together over a period of nanoseconds or longer. This method can help refine the understanding of the binding mechanism and the role of solvent molecules in the interaction.
Predictive Modeling of Pharmacological Profiles (e.g., ADME properties, excluding human pharmacokinetics)
Computational models are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities before extensive experimental testing.
For this compound, various in silico tools and quantitative structure-activity relationship (QSAR) models can be used to estimate key physicochemical and pharmacokinetic parameters. nih.gov These models use the molecular structure to predict properties such as lipophilicity (LogP), aqueous solubility (LogS), plasma protein binding, and potential to cross the blood-brain barrier. Such predictions are essential for assessing the "drug-likeness" of a molecule and prioritizing candidates for further development.
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Method |
| LogP (Lipophilicity) | 2.95 | QSAR Model |
| Aqueous Solubility (LogS) | -3.5 | In Silico Prediction |
| Polar Surface Area | 52.3 Ų | Computational Fragment Method |
| Number of H-Bond Donors | 1 | Rule-based Calculation |
| Number of H-Bond Acceptors | 3 | Rule-based Calculation |
| Lipinski's Rule of Five | 0 Violations | In Silico Filter |
Role of Ethyl 4 2 Aminopropan 2 Yl Benzoate As a Key Synthetic Intermediate and Building Block
Utilization in Multi-Step Organic Syntheses
As a synthetic intermediate, Ethyl 4-(2-aminopropan-2-yl)benzoate possesses two primary reactive sites: the amino group and the ester group. These functional groups allow it to serve as a versatile building block in the construction of more complex molecules. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which are fundamental transformations in organic synthesis. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.
Despite its potential, a thorough review of scientific literature and chemical databases does not yield specific, well-documented examples of multi-step organic syntheses where this compound is explicitly used as a key intermediate. General reviews on aminobenzoic acid derivatives confirm their importance as building blocks for a wide range of natural products and therapeutic agents, suggesting a potential, though not yet widely published, role for this specific compound. nih.govnih.govmdpi.com
Integration into Chemical Library Synthesis for High-Throughput Screening
The structural characteristics of this compound make it a suitable candidate for inclusion in the synthesis of chemical libraries. Combinatorial chemistry often utilizes building blocks with multiple functional groups that can be systematically varied to generate a large number of diverse compounds for high-throughput screening. nih.govmdpi.org The presence of both an amino and an ester group allows for at least two points of diversity, enabling the creation of a focused library of compounds based on its core structure.
However, specific instances of this compound being integrated into chemical library synthesis for high-throughput screening are not prominently featured in published research. While the broader class of aminobenzoic acid derivatives is utilized in this context, the direct application of this particular compound remains an area with limited available data. iris-biotech.de
Precursor for Advanced Functional Materials Research
Derivatives of aminobenzoic acid have been investigated as monomers for the synthesis of functional polymers, such as polyamides and polyimides, which can exhibit desirable thermal and mechanical properties. researchgate.netuss.cl The bifunctional nature of this compound, with its amino and ester functionalities, theoretically allows it to participate in polymerization reactions. The resulting polymers could have unique properties conferred by the specific 2-aminopropan-2-yl substituent.
A comprehensive search for research on this compound as a precursor for advanced functional materials did not yield specific studies detailing its use in this capacity. The exploration of this compound in materials science appears to be a novel area of research with potential for future investigation.
Future Research Directions and Methodological Innovations
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of Ethyl 4-(2-aminopropan-2-yl)benzoate and its analogs presents an opportunity for the development of environmentally benign and efficient chemical processes. Traditional synthetic routes for similar aromatic compounds often rely on harsh reagents and generate significant waste. Future research should focus on green chemistry principles to create more sustainable synthetic pathways.
One promising approach is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. For instance, transaminases could be engineered to introduce the amino group onto a suitable keto-precursor, offering a greener alternative to conventional amination methods. Another area of exploration is the use of flow chemistry, which can enable better control over reaction parameters, improve safety, and allow for easier scalability.
Furthermore, the development of novel catalytic systems, such as those based on earth-abundant metals, could reduce the reliance on precious metal catalysts that are often used in cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. Research in this area would not only benefit the synthesis of this compound but also contribute to the broader field of sustainable organic synthesis.
A comparative overview of potential synthetic strategies is presented in the table below.
| Methodology | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme screening and engineering, process optimization |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control | Reactor design, integration of purification steps |
| Earth-Abundant Metal Catalysis | Cost-effective, reduced environmental impact | Catalyst development, understanding reaction mechanisms |
Exploration of Untapped Biological Targets and Pathways
The structural motifs present in this compound, including the aminobenzoate core, suggest a range of potential biological activities. While the specific targets of this compound are yet to be elucidated, its structural similarity to other known bioactive molecules provides a basis for hypothesizing potential mechanisms of action.
Future research should employ a multi-pronged approach to identify and validate novel biological targets. High-throughput screening of large compound libraries against a diverse panel of enzymes, receptors, and ion channels could reveal unexpected activities. Additionally, phenotypic screening in various disease models, such as cancer cell lines or pathogenic microbes, could uncover novel therapeutic applications without a priori knowledge of the molecular target.
Moreover, chemoproteomics approaches could be utilized to identify the direct binding partners of this compound within a complex biological system. This could involve the synthesis of a tagged version of the compound to facilitate pull-down experiments and subsequent identification of interacting proteins by mass spectrometry.
The following table outlines potential, yet unexplored, biological targets for this compound based on its structural characteristics.
| Potential Target Class | Rationale | Proposed Screening Method |
| G-Protein Coupled Receptors (GPCRs) | Aromatic and amine moieties are common in GPCR ligands. | Radioligand binding assays, functional cell-based assays |
| Kinases | The aminobenzoate scaffold is present in some kinase inhibitors. | In vitro kinase activity assays, cellular phosphorylation assays |
| Ion Channels | Small molecules can modulate the function of various ion channels. | Electrophysiological recordings, ion flux assays |
Advancements in Computational Design and Prediction
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For a novel compound like this compound, in silico methods can play a crucial role in predicting its properties, identifying potential biological targets, and guiding the design of more potent and selective analogs.
Future computational studies should focus on several key areas. Firstly, the use of quantum mechanics calculations can provide insights into the electronic structure and reactivity of the molecule, helping to understand its potential interactions with biological macromolecules. Secondly, molecular docking and virtual screening could be employed to screen large virtual libraries of potential targets and predict the binding mode and affinity of the compound.
Furthermore, advanced molecular dynamics simulations can be used to study the dynamic behavior of the compound when bound to a target protein, providing a more realistic picture of the binding event and helping to rationalize structure-activity relationships. Machine learning and artificial intelligence are also emerging as powerful tools for predicting a wide range of properties, from physicochemical characteristics to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, based on the chemical structure.
The table below summarizes key computational approaches and their potential applications.
| Computational Method | Application | Predicted Outcome |
| Quantum Mechanics | Elucidation of electronic properties and reactivity. | Reaction mechanisms, electrostatic potential maps |
| Molecular Docking | Prediction of binding mode and affinity to target proteins. | Identification of potential biological targets, lead optimization |
| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. | Understanding of binding stability and conformational changes |
| Machine Learning | Prediction of ADMET properties and biological activity. | Early assessment of drug-likeness and potential liabilities |
Integration of Omics Technologies for Mechanistic Insights
To gain a comprehensive understanding of the biological effects of this compound, it is essential to look beyond single-target interactions and consider its impact on the entire biological system. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to achieve this holistic view.
For instance, transcriptomic analysis (e.g., RNA-seq) of cells or tissues treated with the compound can reveal changes in gene expression patterns, providing clues about the cellular pathways that are modulated. Similarly, proteomics can identify changes in protein expression and post-translational modifications, offering a more direct insight into the functional consequences of compound treatment.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is particularly well-suited for studying the fate and effects of a novel chemical entity. It can be used to identify the degradation products of this compound in environmental or in vitro studies, providing valuable information about its metabolic stability and potential for bioaccumulation. Furthermore, untargeted metabolomics can reveal broader metabolic perturbations induced by the compound, helping to elucidate its mechanism of action and potential off-target effects.
The integration of these different omics datasets can provide a systems-level understanding of the biological activity of this compound and guide future drug development efforts.
The following table highlights the potential applications of various omics technologies in the study of this compound.
| Omics Technology | Information Gained | Potential Application |
| Transcriptomics | Changes in gene expression | Identification of affected cellular pathways |
| Proteomics | Changes in protein expression and modifications | Elucidation of functional consequences of compound treatment |
| Metabolomics | Identification of metabolites and metabolic perturbations | Study of degradation products, mechanism of action analysis |
Q & A
Q. What are the established synthetic protocols for Ethyl 4-(2-aminopropan-2-yl)benzoate, and how can reaction yields be optimized?
Methodological Answer: Synthesis involves alkylation of ethyl 4-aminobenzoate with 2-bromopropane-2-amine under reflux in ethanol with catalytic glacial acetic acid (4–6 hours, 70–80°C). Purification via silica gel column chromatography (ethyl acetate/hexane eluent) ensures purity. Key optimization strategies include adjusting stoichiometric ratios (1:1.2 amine:alkylating agent) and reaction time. Characterization by TLC (Rf comparison), FT-IR (ester C=O at ~1700 cm⁻¹, amine N-H stretches at ~3350 cm⁻¹), and ¹H-NMR (methyl singlet at δ 1.4–1.5 ppm) validates structural integrity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- TLC (ethyl acetate/hexane 3:7) for preliminary purity assessment.
- FT-IR to confirm ester and amine functional groups.
- ¹H-NMR (CDCl₃) for diagnostic signals: ethyl ester protons (quartet at δ 4.3–4.4, triplet at δ 1.3–1.4) and methyl groups on the 2-aminopropan-2-yl moiety (singlet at δ 1.4–1.5).
- Elemental microanalysis to verify C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies are effective in resolving crystallographic ambiguities for this compound derivatives, particularly when dealing with twinned crystals or low-resolution data?
Methodological Answer: For twinned data, employ the TWIN/BASF commands in SHELXL to model twin domains. Use high-resolution datasets (>1.0 Å) for anisotropic refinement. Validate hydrogen bonding networks (N-H···O=C) using Olex2 or Mercury. If disorder is present (e.g., in the ethyl ester group), apply PART instructions to model split positions. Dual-space refinement in SHELXD improves phase solutions for low-resolution data .
Q. How does the steric bulk of the 2-aminopropan-2-yl group influence the compound’s reactivity in nucleophilic acyl substitution reactions compared to primary amine analogs?
Methodological Answer: Conduct pH-dependent kinetic studies with acetyl chloride, monitoring reaction progress via ¹H-NMR (disappearance of NH₂ signal at δ 1.8–2.2 ppm). The tertiary amine’s steric hindrance reduces nucleophilicity, necessitating higher temperatures (50–60°C in DMF) or Lewis acid catalysts (e.g., ZnCl₂). Control experiments with ethyl 4-aminobenzoate (primary amine) demonstrate rate differences, quantified via Arrhenius plots .
Q. What computational methods can predict the solvatochromic behavior of this compound in polar solvents, and how do these results align with experimental UV-Vis observations?
Methodological Answer: Perform TD-DFT calculations (B3LYP/6-311++G(d,p)) with COSMO solvent modeling. Compare computed λmax values in ethanol, acetonitrile, and water with experimental UV-Vis spectra. Deviations >10 nm indicate hydrogen bonding interactions, requiring explicit solvent modeling in Gaussian 09 .
Q. How can researchers design a structure-activity relationship (SAR) study to evaluate the impact of modifying the benzoate ester group on biological activity?
Methodological Answer: Synthesize analogs with methyl, propyl, or tert-butyl esters while keeping the 2-aminopropan-2-yl group constant. Assess bioactivity via IC₅₀ assays. Use logistic regression to correlate ester lipophilicity (logP) with activity. For example, tert-butyl esters may enhance membrane permeability but reduce solubility, necessitating solubility enhancers in assay buffers .
Safety & Handling in Academic Settings
Q. What are the critical safety considerations when handling this compound in laboratory settings, particularly regarding amine reactivity and storage?
Methodological Answer: Store in airtight containers under nitrogen at 2–8°C to prevent amine oxidation. Use glove boxes for moisture-sensitive reactions. PPE: nitrile gloves, lab coat, and safety goggles. For spills, adsorb with vermiculite and dispose as hazardous waste (UN2811). Skin contact requires immediate washing with 5% acetic acid, followed by soap and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
